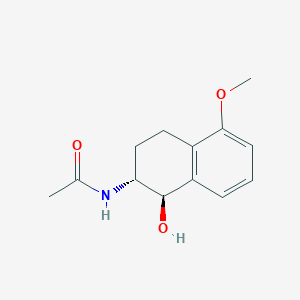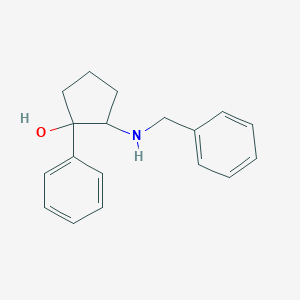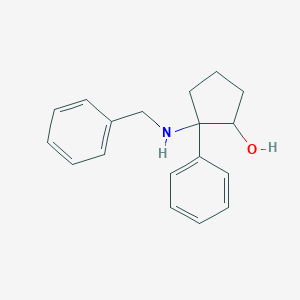
1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is also known as MPBD and has been used in scientific research for various purposes.
作用机制
The mechanism of action of MPBD is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes such as calcium signaling, protein folding, and ion channel regulation. MPBD has been shown to increase the activity of the sigma-1 receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
MPBD has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. MPBD has also been shown to enhance learning and memory in rats. Additionally, it has been shown to have neuroprotective effects against various neurotoxic agents.
实验室实验的优点和局限性
One of the advantages of using MPBD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the effects of the sigma-1 receptor on various physiological processes. However, one of the limitations of using MPBD is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of MPBD. One area of research is the development of new ligands for the sigma-1 receptor. Additionally, the effects of MPBD on other neurotransmitters and receptors need to be further studied. Furthermore, the neuroprotective effects of MPBD need to be studied in more detail to determine its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, MPBD is a chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in scientific research for various purposes such as studying the effects of neurotransmitters, receptors, and ion channels. MPBD has been shown to have several biochemical and physiological effects, including an increase in mood and motivation, enhancement of learning and memory, and neuroprotective effects. While there are limitations to using MPBD in lab experiments, its high affinity for the sigma-1 receptor makes it a useful tool for studying various physiological processes. There are several future directions for the study of MPBD, including the development of new ligands for the sigma-1 receptor and further study of its neuroprotective effects.
合成方法
MPBD can be synthesized by reacting 1-methyl-1H-benzimidazole with piperidine and formaldehyde. The reaction takes place in the presence of a catalyst such as hydrochloric acid or acetic acid. The resulting product is purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
MPBD has been used in scientific research for various purposes such as studying the effects of neurotransmitters, receptors, and ion channels. It has been used as a ligand for the sigma-1 receptor, which is involved in several physiological processes such as neuronal signaling, neuroprotection, and cell survival. MPBD has also been used as a tool for studying the effects of dopamine and serotonin on the brain.
属性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
1-methyl-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-16-13-8-4-3-7-12(13)15-14(16)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI 键 |
QPXWTVJICGZYSD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCCC3 |
规范 SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
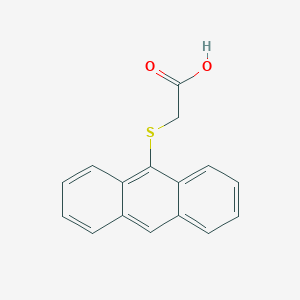
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
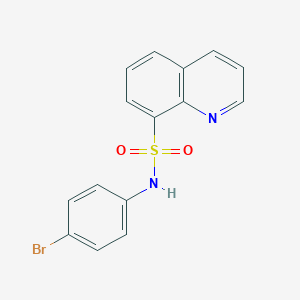

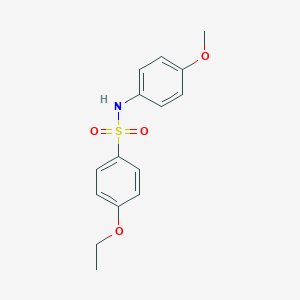
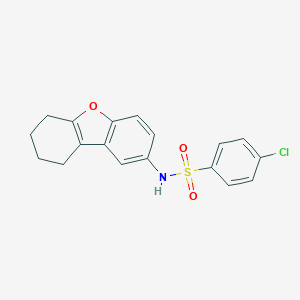
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
